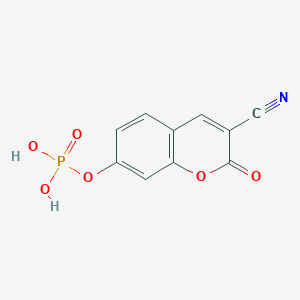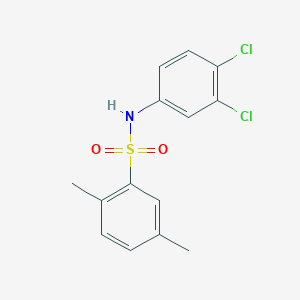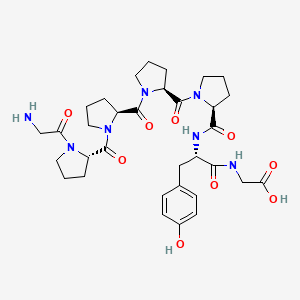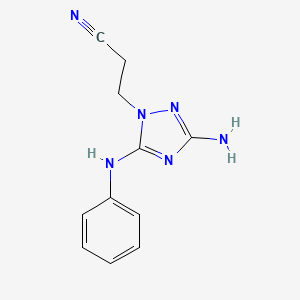![molecular formula C17H19ClN2O3S B14226578 Benzenesulfonamide, 4-[3-(2-chlorophenoxy)-1-piperidinyl]- CAS No. 827322-90-7](/img/structure/B14226578.png)
Benzenesulfonamide, 4-[3-(2-chlorophenoxy)-1-piperidinyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfonamide, 4-[3-(2-chlorophenoxy)-1-piperidinyl]- is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzenesulfonamide group attached to a piperidine ring, which is further substituted with a 2-chlorophenoxy group. The unique structure of this compound contributes to its wide range of biological and chemical activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-[3-(2-chlorophenoxy)-1-piperidinyl]- typically involves the reaction of 2-chlorophenol with piperidine in the presence of a suitable base to form the intermediate 2-chlorophenoxy-piperidine. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like triethylamine or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
Benzenesulfonamide, 4-[3-(2-chlorophenoxy)-1-piperidinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Benzenesulfonamide, 4-[3-(2-chlorophenoxy)-1-piperidinyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of herbicides and plant growth regulators.
作用機序
The mechanism of action of benzenesulfonamide, 4-[3-(2-chlorophenoxy)-1-piperidinyl]- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting various physiological processes. The compound’s structure allows it to interact with multiple pathways, making it a versatile agent in biological systems .
類似化合物との比較
Similar Compounds
Benzenesulfonamide derivatives: These compounds share the benzenesulfonamide moiety but differ in their substituents, leading to variations in their biological activities.
Sulfonamide drugs: Such as sulfamethoxazole and sulfadiazine, which are used as antibiotics.
Uniqueness
Benzenesulfonamide, 4-[3-(2-chlorophenoxy)-1-piperidinyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase and its potential anticancer activity set it apart from other sulfonamide derivatives .
特性
CAS番号 |
827322-90-7 |
|---|---|
分子式 |
C17H19ClN2O3S |
分子量 |
366.9 g/mol |
IUPAC名 |
4-[3-(2-chlorophenoxy)piperidin-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H19ClN2O3S/c18-16-5-1-2-6-17(16)23-14-4-3-11-20(12-14)13-7-9-15(10-8-13)24(19,21)22/h1-2,5-10,14H,3-4,11-12H2,(H2,19,21,22) |
InChIキー |
RDJUHOBZAACZSO-UHFFFAOYSA-N |
正規SMILES |
C1CC(CN(C1)C2=CC=C(C=C2)S(=O)(=O)N)OC3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


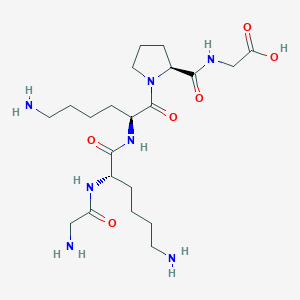
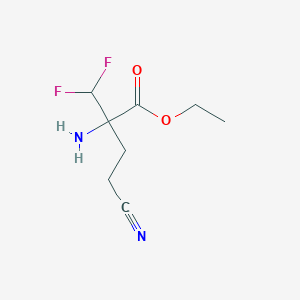

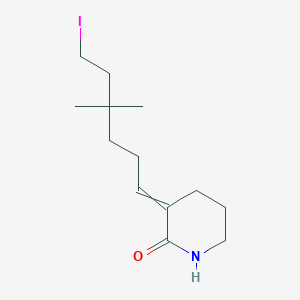
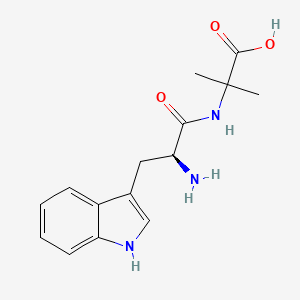
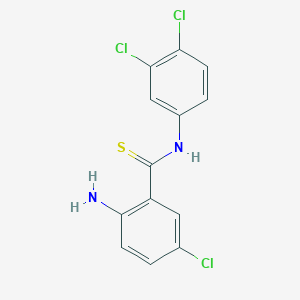
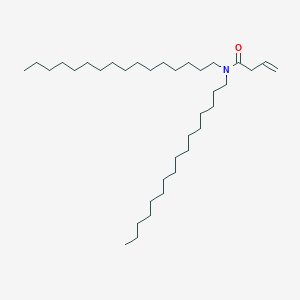
![1-(3-Chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione](/img/structure/B14226533.png)
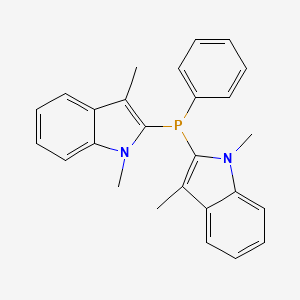
![6-[Benzyl(methyl)amino]-1-methylpyrimidine-2,4-dione](/img/structure/B14226546.png)
